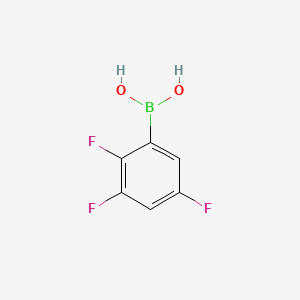

2,3,5-Trifluorophenylboronic acid

説明

Reaction with Borate (B1201080) Esters

The synthesis commences with the preparation of the Grignard reagent, 2,3,5-trifluorophenylmagnesium halide, from the corresponding 1-halo-2,3,5-trifluorobenzene. The choice of halogen is typically bromine or iodine, as they offer a good balance of reactivity for the formation of the Grignard reagent. The reaction is carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), with magnesium metal. The initiation of the Grignard formation is a critical step and can sometimes be facilitated by the addition of a small crystal of iodine or by gentle heating.

Once the Grignard reagent is formed, it is reacted with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures (typically between -78 °C and 0 °C) to prevent the formation of undesired byproducts from multiple additions of the Grignard reagent to the boron center. researchgate.netchemicalbook.com The resulting boronic ester is then hydrolyzed under acidic conditions to yield the final 2,3,5-trifluorophenylboronic acid.

A detailed, analogous procedure for the synthesis of (3,4,5-trifluorophenyl)boronic acid highlights the key parameters of this method. orgsyn.org In this synthesis, (3,4,5-trifluorophenyl)magnesium bromide is prepared from 1-bromo-3,4,5-trifluorobenzene (B146875) and magnesium in anhydrous ether. The Grignard solution is then added to a solution of trimethyl borate in THF at 0°C. After hydrolysis with a saturated ammonium (B1175870) chloride solution, the product is isolated. While specific yields for this compound via this direct Grignard route are not extensively reported in readily available literature, the methodology is a standard and reliable approach for its preparation.

Table 1: Grignard-Based Synthesis of an Analogous Fluorophenylboronic Acid This table presents data for the synthesis of (3,4,5-trifluorophenyl)boronic acid, a close structural analog to this compound, illustrating the typical reagents and conditions for the Grignard-based methodology.

| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Product | Reported Yield | Reference |

| 1-Bromo-3,4,5-trifluorobenzene | 1. Mg turnings 2. Trimethyl borate 3. Sat. aq. NH₄Cl | Ether, THF | 0 (for borate addition) | (3,4,5-Trifluorophenyl)boronic acid | 51% (recrystallized) | orgsyn.org |

特性

IUPAC Name |

(2,3,5-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMUMGKQAXLGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399100 | |

| Record name | 2,3,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-73-4 | |

| Record name | 2,3,5-Trifluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Alternative Synthetic Routes to Fluoroarylboronic Acids

While the Grignard route is a cornerstone, other methods have been developed for the synthesis of fluoroarylboronic acids, often offering advantages in terms of functional group tolerance or regioselectivity.

One significant alternative is the lithiation-borylation reaction. This method involves the deprotonation of a fluoroaromatic compound with a strong organolithium base, such as n-butyllithium, at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080). nih.gov This approach is particularly useful when the starting material is not a halide but has an acidic proton that can be selectively removed. For instance, 1,2,4-trifluorobenzene (B1293510) could potentially be lithiated at the most acidic position (C5, between two fluorine atoms) and then reacted with a borate ester to form the corresponding boronic acid. The success of this method is highly dependent on the regioselectivity of the lithiation step.

Another powerful modern technique is the iridium-catalyzed C-H borylation of arenes. nih.govacs.orgnih.gov This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering excellent atom economy. The reaction typically employs an iridium catalyst, a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), and a ligand, often a bipyridine derivative. The regioselectivity of the borylation is primarily governed by steric factors, with the borylation occurring at the least hindered position. For a substrate like 1,2,4-trifluorobenzene, this method could potentially offer a direct route to the corresponding boronic ester, which can then be hydrolyzed to 2,3,5-trifluorophenylboronic acid. The reaction conditions, including the choice of ligand and solvent, can be tuned to optimize the yield and regioselectivity. nih.gov

Table 2: This table provides an overview of alternative methods for the synthesis of fluorinated arylboronic acids, with representative examples.

| Method | Starting Material | Key Reagents | Product Type | General Observations |

| Lithiation-Borylation | Fluoroarene | 1. Organolithium reagent (e.g., n-BuLi) 2. Trialkyl borate | Fluoroarylboronic acid | Regioselectivity is directed by the most acidic proton. Requires low temperatures. |

| Iridium-Catalyzed C-H Borylation | Fluoroarene | 1. Iridium catalyst (e.g., [Ir(cod)Cl]₂) 2. Borylating agent (e.g., B₂pin₂) 3. Ligand (e.g., bipyridine) | Fluoroarylboronate ester | Regioselectivity is primarily sterically controlled. Offers high atom economy. |

Reactivity Profiles and Transformative Applications of 2,3,5 Trifluorophenylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. youtube.com 2,3,5-Trifluorophenylboronic acid, as an electron-poor arylboronic acid, presents both unique opportunities and significant challenges in this context. Its trifluorinated phenyl ring makes it a valuable building block for pharmaceuticals and agrochemicals. chemimpex.com

This compound demonstrates compatibility with a range of coupling partners in Suzuki-Miyaura reactions. While traditionally, electron-poor arylboronic acids have been viewed as problematic reagents, recent advancements have expanded their utility. nih.gov They can be coupled with various aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (triflates). acs.org

The reaction generally tolerates a variety of functional groups on the coupling partner. However, substrates with coordinating groups in the ortho position, such as esters or ketones, may not couple efficiently. acs.org Conversely, even bulky non-coordinating ortho substituents are often well-tolerated. acs.org The development of robust catalytic systems has enabled the coupling of this compound with a wide array of (hetero)aryl chlorides, bromides, and triflates. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues

| Aryl Halide/Triflate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorotoluene | 2,3,6-Trifluorophenylboronic acid | XPhos-Pd-G2 | 2',3',6'-Trifluoro-4-methylbiphenyl | 95 | acs.org |

| 4-Bromobenzonitrile | 2,4,6-Trifluorophenylboronic acid | Pd(PPh₃)₄/CsF/Ag₂O | 4'-Cyano-2,4,6-trifluorobiphenyl | >90 | researchgate.net |

| 1-Bromo-4-methoxybenzene | 2,3,4,5-Tetrafluorophenylboronic acid | Buchwald Palladacycle | 2,3,4,5-Tetrafluoro-4'-methoxybiphenyl | Not specified | acs.org |

| 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Not specified | 2-(2,3,4,5-Tetrafluorophenyl)pyridine | Not specified | acs.org |

This table presents data for structurally similar polyfluorinated phenylboronic acids to illustrate the scope, as specific data for this compound was not available in the search results.

The success of Suzuki-Miyaura coupling with electron-poor boronic acids like this compound is highly dependent on the catalytic system. The choice of palladium source and, crucially, the phosphine (B1218219) ligand, plays a pivotal role. The use of sterically hindered and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group, has proven to be particularly effective. acs.orgnih.gov These ligands facilitate the formation of highly active monoligated palladium(0) species that promote the challenging transmetalation step with electron-deficient boronic acids. nih.gov

Palladium precatalysts, such as those incorporating the XPhos ligand, have been designed to generate the active Pd(0) species in situ under conditions where the decomposition of the sensitive boronic acid is minimized. acs.org For instance, the use of an XPhos-based precatalyst has enabled the coupling of various polyfluorophenylboronic acids with a wide range of aryl and heteroaryl halides at room temperature, which is a significant advancement for these challenging substrates. acs.org In some cases, nickel-based catalytic systems have also been explored as an alternative to palladium. nih.gov

The primary challenge associated with using electron-poor fluorinated arylboronic acids like this compound in Suzuki-Miyaura coupling is their diminished nucleophilicity and increased propensity for side reactions, most notably protodeboronation. nih.govwikipedia.org The electron-withdrawing fluorine atoms decrease the electron density on the boron atom, which can slow down the crucial transmetalation step in the catalytic cycle. nih.gov

To overcome these challenges, several strategies have been developed:

Advanced Catalytic Systems: The development of highly active palladium catalysts with specialized ligands (e.g., XPhos, SPhos) is paramount. These catalysts can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the undesired decomposition pathways. nih.govacs.org

Use of More Reactive Coupling Partners: Employing more reactive aryl iodides or bromides instead of less reactive chlorides can sometimes improve reaction efficiency. nih.gov

Masked Boronic Acids: The use of boronic acid derivatives, such as organotrifluoroborates or MIDA boronates, can serve as a "slow release" strategy. wikipedia.orged.ac.uknih.gov These derivatives are more stable under the reaction conditions and slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing side reactions. wikipedia.orgnih.gov

Careful Optimization of Reaction Conditions: Factors such as the choice of base, solvent, and temperature are critical and must be carefully optimized to favor the cross-coupling pathway. acs.org

Protodeboronation is a significant undesired side reaction in Suzuki-Miyaura couplings, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is particularly pronounced for electron-deficient arylboronic acids, including highly fluorinated substrates. wikipedia.org The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the boronic acid and makes the C-B bond more susceptible to cleavage, especially under basic conditions required for the coupling reaction. acs.org

Studies on polyfluorinated phenylboronic acids have shown that the rate of protodeboronation increases with the number of fluorine substituents, particularly those in the ortho position. acs.org In some cases, highly fluorinated boronic acids can undergo complete protodeboronation even at room temperature in the presence of a base, without any palladium catalyst present. This inherent instability poses a major hurdle for their use in synthesis. The mechanism of protodeboronation can be complex and is influenced by factors such as pH. wikipedia.orgacs.org Strategies to mitigate protodeboronation often involve the use of "slow release" boronic acid precursors like organotrifluoroborates, which maintain a low concentration of the active boronic acid throughout the reaction. wikipedia.orgnih.gov

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Suzuki-Miyaura coupling. nih.govnih.gov By rapidly heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. nih.govnih.govsemanticscholar.org This can be particularly beneficial for challenging couplings involving electron-poor boronic acids, as the rapid reaction can help to minimize the extent of side reactions like protodeboronation.

Copper-Mediated Chan-Lam Coupling (Chan-Evans-Lam Coupling)

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful and versatile cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.orgalfa-chemistry.com This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol, catalyzed by a copper complex, to yield the corresponding secondary aryl amine or aryl ether. wikipedia.orgnrochemistry.com A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, setting it apart from other cross-coupling reactions like the Buchwald-Hartwig amination. alfa-chemistry.comnrochemistry.com

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The Chan-Lam coupling provides a direct and efficient method for the N-arylation of various nitrogen-containing nucleophiles using arylboronic acids. organic-chemistry.orgst-andrews.ac.uk

Research has demonstrated the successful application of Chan-Lam coupling for the N-arylation of a variety of nitrogen nucleophiles. These include primary and secondary amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. nrochemistry.comorganic-chemistry.org The reaction is also effective for the N-arylation of nitrogen-containing heterocycles such as imidazoles, pyrazoles, and tetrazoles, which are prevalent motifs in medicinal chemistry. nih.govacs.org The versatility of the Chan-Lam coupling makes it a valuable tool for the synthesis of complex molecules containing the 2,3,5-trifluorophenyl moiety attached to a nitrogen atom.

Table 1: Examples of Copper-Catalyzed N-Arylation Reactions

| Arylboronic Acid | Nitrogen Nucleophile | Catalyst System | Product | Reference |

| Phenylboronic acid | Imidazole | [Cu(OH)·TMEDA]₂Cl₂ | N-Phenylimidazole | rsc.org |

| Arylboronic acids | 2-Nitroimidazole | Cu(L2)₂₂ / K₂CO₃ | N-Aryl-2-nitroimidazoles | nih.gov |

| Arylboronic acids | Sulfamoyl azides | CuCl | N-Aryl-N'-sulfamoylureas | nih.gov |

| Phenylboronic acid | 2-Aminobenzothiazole | Cu(OAc)₂ | 2-(Phenylamino)benzothiazole | nih.gov |

Analogous to C-N bond formation, the Chan-Lam coupling is also a highly effective method for the synthesis of aryl ethers through carbon-oxygen (C-O) bond formation. This transformation involves the coupling of an arylboronic acid with an alcohol or a phenol. wikipedia.orgnrochemistry.com The resulting diaryl ethers and alkyl aryl ethers are important structural motifs in natural products, pharmaceuticals, and polymers.

The reaction conditions for C-O coupling are similar to those for C-N coupling, typically employing a copper(II) salt as the catalyst and often a base in an appropriate solvent. organic-chemistry.org The scope of the reaction is broad, accommodating a wide range of alcohols and phenols as coupling partners. The use of this compound in this context allows for the introduction of the trifluorophenyl group, leading to the formation of trifluorinated aryl ethers with potentially unique electronic and biological properties.

Table 2: Examples of Copper-Catalyzed O-Arylation Reactions

| Arylboronic Acid | Oxygen Nucleophile | Catalyst System | Product | Reference |

| Arylboronic acids | Phenols | Cu(OAc)₂ | Diaryl ethers | alfa-chemistry.com |

| Potassium cyclopropyl (B3062369) trifluoroborate | Phenols | Cu(OAc)₂ / 1,10-phenanthroline | Cyclopropyl aryl ethers | nih.gov |

| Arylboronic acids | Aliphatic Alcohols | Cu(II) acetate | Alkyl aryl ethers | organic-chemistry.org |

The precise mechanism of the Chan-Lam coupling has been a subject of extensive investigation and can be complex, potentially varying with different substrates and reaction conditions. wikipedia.orgrsc.org However, a generally accepted catalytic cycle involves several key steps.

The reaction is believed to proceed through a copper(II) intermediate. The proposed mechanism often begins with the transmetalation of the arylboronic acid with a copper(II) salt to form an aryl-copper(II) species. wuxibiology.com This intermediate then coordinates with the deprotonated amine or alcohol. Subsequently, an oxidation event, often involving atmospheric oxygen, leads to a copper(III) intermediate. organic-chemistry.orgwuxibiology.com The final product is formed via reductive elimination from the copper(III) species, regenerating a copper(I) catalyst, which is then re-oxidized to copper(II) to complete the catalytic cycle. wikipedia.orgwuxibiology.com

Recent studies have provided more detailed insights. For instance, spectroscopic and computational studies have helped to identify key intermediates and off-cycle species that can inhibit the reaction. acs.org Kinetic studies have suggested that the order of events can be transmetalation, followed by nucleophile coordination, and then oxidation. acs.orgacs.org The role of oxygen is crucial, as it facilitates the oxidation of Cu(I) to Cu(II) and can also promote the reductive elimination from a copper(III) species. organic-chemistry.org The presence of electron-deficient arylboronic acids, such as this compound, can sometimes lead to slower reaction rates due to a less favorable Cu(II)/Cu(III) oxidation step. acs.orgacs.org

When a nucleophile possesses multiple potential reaction sites, the regioselectivity of the Chan-Lam coupling becomes a critical consideration. The outcome of the reaction is influenced by a combination of electronic and steric factors. researchgate.net

In the case of unsymmetrical nucleophiles, such as certain substituted heterocycles, the arylation can occur at different positions. For example, in the Chan-Lam reaction of indazoles, quantum mechanical calculations have shown that the reaction preferentially occurs at the N1 position. wuxibiology.com This is attributed to the higher Highest Occupied Molecular Orbital (HOMO) density on the N1 atom of the indazole anion, indicating that electronic effects can be the determining factor over potential steric hindrance. wuxibiology.com

Similarly, for other heterocycles like 1,2,4-triazole (B32235) and phenyl tetrazole, analysis of the HOMO of the anion can be a useful predictor for the site of arylation. wuxibiology.com Steric hindrance from substituents on either the arylboronic acid or the nucleophile can also play a significant role in directing the regioselectivity of the coupling. researchgate.net A thorough understanding of these directing effects is crucial for the predictable synthesis of specific isomers when using substrates like this compound.

The implementation of continuous flow chemistry has offered significant advantages for a variety of chemical transformations, including the Chan-Lam coupling. Flow systems can provide enhanced heat and mass transfer, improved reaction control, and the potential for safer and more scalable processes.

For Chan-Lam reactions, continuous flow methodologies have been developed that utilize molecular oxygen as the oxidant to facilitate the catalytic cycle. researchgate.net The use of a "tube-in-tube" reactor design allows for the efficient delivery of oxygen, which can accelerate the optimization of reaction conditions. researchgate.net This approach has been successfully applied to the coupling of various amines with arylboronic acids. researchgate.net The ability to precisely control reaction parameters such as temperature and residence time in a flow reactor can lead to improved yields and selectivities. The development of continuous flow methods for Chan-Lam couplings involving this compound could offer a more efficient and scalable route to a range of valuable trifluorinated compounds.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the dominant catalyst for Suzuki-Miyaura cross-coupling reactions, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative. rsc.orgrsc.org Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium.

Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of arylboronic acids have been developed for the synthesis of biaryls. rsc.org These reactions typically proceed in the presence of a nickel catalyst, a ligand, and a base. For instance, the coupling of 2-fluorobenzofurans with arylboronic acids has been achieved using a Ni(cod)₂/PCy₃ catalyst system. beilstein-journals.orgnih.gov This reaction proceeds through the activation of a C-F bond, a challenging transformation, and allows for the synthesis of a variety of 2-arylbenzofurans. beilstein-journals.org

The reaction of this compound in nickel-catalyzed cross-coupling reactions would allow for the synthesis of trifluorinated biaryl compounds. The electronic properties of the trifluorinated ring can influence the reactivity and the properties of the resulting products. Research has shown that nickel catalysts can effectively couple arylboronic acids bearing both electron-donating and electron-withdrawing groups. beilstein-journals.org

Table 3: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Substrate 1 | Substrate 2 | Catalyst System | Product | Reference |

| 2-Fluorobenzofurans | Arylboronic acids | Ni(cod)₂ / PCy₃ | 2-Arylbenzofurans | beilstein-journals.orgnih.gov |

| (2,2-Difluorovinyl)benzene derivatives | Arylboronic acids | NiCl₂(PCy₃)₂ | Z-Fluorostyrene derivatives | rsc.org |

| Thiophenols | Arylboronic acids | NiCl₂ / 2,2'-bipyridine | Diaryl sulfides | rsc.org |

The mechanism of these nickel-catalyzed reactions is thought to involve a formal oxidative addition of the C-F bond to a low-valent nickel species, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the biaryl product. researchgate.net

Reactivity of Electron-Deficient Arylboronic Acids in Nickel Catalysis

In the realm of cross-coupling reactions, nickel catalysis has emerged as a powerful alternative and complement to palladium-based systems, particularly for engaging less reactive electrophiles. The electronic nature of the boronic acid partner plays a crucial role in the efficiency of these transformations. Electron-deficient arylboronic acids, such as this compound, exhibit distinct reactivity profiles in nickel-catalyzed processes like the Suzuki-Miyaura coupling.

Research has demonstrated that electron-poor, fluoro-containing arylboronic acids can be excellent coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed reactions with aryl arenesulfonates, which are typically less reactive substrates. nih.gov A key finding is that these electron-deficient boronic acids undergo transmetalation with nickel(II) complexes more rapidly than their electron-neutral or electron-rich counterparts. nih.gov This accelerated transmetalation step can effectively outcompete the decomposition pathways that often plague electron-poor arylboronic acids under catalytic conditions. nih.gov

For instance, studies on the reaction of a 4-MeOC₆H₄Ni(II)(PCy₃)₂OTs complex revealed that electron-poor fluoro-containing arylboronic acids react faster than electron-rich ones. nih.gov This enhanced reactivity is crucial for achieving high yields, especially at room temperature. nih.gov Similarly, in base-free, nickel-catalyzed decarbonylative couplings of acid fluorides, a highly electron-deficient boronic acid like 2,4,6-trifluorophenylboronic acid was shown to undergo transmetalation faster than it undergoes protodeboronation, a common side reaction. nih.gov This highlights the kinetic favorability of the productive coupling pathway for these substrates.

The compatibility of electron-deficient boronic acids has been further confirmed in nickel-catalyzed decarbonylative cross-coupling reactions of aromatic esters, where a 3,4-CF₃-substituted phenylboronic acid provided the desired biaryl product in a high yield of 81%. acs.org These findings collectively suggest that the electron-withdrawing fluorine atoms on this compound activate it for efficient transmetalation in nickel-catalyzed cycles, making it a highly effective coupling partner.

Table 1: Reactivity of Electron-Deficient Boronic Acids in Nickel-Catalyzed Cross-Coupling

| Boronic Acid Type | Nickel Catalyst System | Electrophile | Key Finding | Reference |

|---|---|---|---|---|

| Electron-Poor Fluoro-Containing | Ni(0)/PCy₃ | Aryl Arenesulfonates | React faster than electron-rich/neutral arylboronic acids due to rapid transmetalation. | nih.gov |

| 2,4,6-Trifluorophenylboronic acid | Ni(cod)₂/PCy₃ | Acid Fluorides | Transmetalation is faster than protodeboronation, even in the absence of a base. | nih.gov |

| 3,4-CF₃-Substituted Phenylboronic acid | Ni(COD)₂/PCy₃ | Aromatic Esters | High compatibility and good yields (81%) in decarbonylative coupling. | acs.org |

Boronic Acid Catalysis

Beyond their role as reagents in cross-coupling, organoboron compounds, particularly electron-deficient arylboronic acids, are effective Lewis acid organocatalysts. Their stability, low toxicity, and unique activation modes make them attractive for various organic transformations. nih.gov

This compound as a Lewis Acid Catalyst

The Lewis acidity of an arylboronic acid is significantly influenced by the substituents on the aromatic ring. The three strongly electron-withdrawing fluorine atoms in this compound substantially increase the electrophilicity of the boron center's vacant p-orbital. mdpi.com This enhanced Lewis acidity allows it to act as a potent catalyst for reactions that involve the activation of Lewis basic functional groups, such as carbonyls and hydroxyls. acs.org

Taking advantage of the reversible covalent interactions with hydroxyl groups, these catalysts can activate alcohols and carboxylic acids for substitution, elimination, and condensation reactions. nih.govacs.org For example, highly electron-poor arylboronic acids like pentafluorophenylboronic acid have been shown to catalyze the etherification of benzylic alcohols, proceeding through an SN1 pathway initiated by the dehydration of the alcohol. nih.gov The strong Lewis acidity of this compound makes it similarly capable of activating substrates for a variety of dehydrative transformations.

Catalytic Amidation Reactions of Carboxylic Acids and Amines

Direct amidation of carboxylic acids with amines is a fundamentally important but often inefficient process that typically requires harsh conditions or stoichiometric activating agents. orgsyn.orgchemrxiv.org Arylboronic acids have emerged as highly effective catalysts for this dehydrative condensation. The catalytic activity is directly linked to the Lewis acidity of the boron center; therefore, electron-deficient arylboronic acids are superior catalysts. rsc.org

In a seminal report by Yamamoto, 3,4,5-trifluorophenylboronic acid was identified as a highly active catalyst for the direct amidation of 4-phenylbutyric acid and various amines. chemrxiv.orgrsc.org The strong Lewis acidity conferred by the fluorine atoms was credited with enhancing the formation and reactivity of the key catalytic intermediate. rsc.org Given the similar electronic properties, this compound functions as a similarly potent catalyst for forming amide bonds under relatively mild conditions. These catalysts are effective for a broad range of substrates, including aliphatic and aromatic carboxylic acids and amines. acs.org

Table 2: Arylboronic Acid-Catalyzed Amidation

| Catalyst | Carboxylic Acid | Amine | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | 4-Phenylbutyric acid | 3,5-Dimethylpiperidine | Toluene, reflux, MS 4A | Electron-deficient boronic acids show high catalytic activity. | rsc.org |

| Heterocyclic Boron Acid | Various Aliphatic/Aromatic | Various | DCM, rt, 4 Å MS | High activity for both aliphatic and less reactive aromatic acids. | acs.org |

| Boric Acid | Carboxylic Acids | Primary Amines | N/A | Chemoselectively promotes amidation at the primary amine. | orgsyn.org |

The mechanism of boronic acid-catalyzed amidation has been a subject of detailed investigation, leading to the proposal of several pathways.

The initially accepted mechanism, proposed by Yamamoto, involves the reaction of the boronic acid (or its dehydrated trimer, boroxine) with a carboxylic acid to form a monoacyloxyboron intermediate. rsc.org In this intermediate, the carbonyl group of the carboxylic acid is electrophilically activated by the Lewis acidic boron center. This activation facilitates the subsequent nucleophilic attack by the amine, leading to the formation of the amide and water, regenerating the catalyst. rsc.org

More recent and detailed mechanistic studies by Whiting and others have challenged this simple monomeric model. nih.govrsc.org Through isolation and characterization of intermediates, it was proposed that the reaction likely proceeds through dimeric B–X–B motifs (where X = O or NR). nih.govrsc.org These studies suggest that borinic acids (which have only two free coordination sites on the boron) are incompetent catalysts, indicating that three available sites are necessary for catalysis. nih.govrsc.org The proposed dimeric mechanism involves a B–O–B bridged system that activates the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl center. Quantum mechanical calculations support that these dimeric pathways are likely lower in energy than the one involving a monomeric acyloxyboron intermediate. nih.govrsc.org

The efficacy of boronic acid catalysis can be further enhanced through cooperative systems where the boronic acid works in concert with a second catalyst. This approach can lead to improved reaction rates and efficiency.

One strategy involves the use of a boronic acid with a nucleophilic co-catalyst. For example, Ishihara reported a system where an electron-deficient boronic acid was used with N,N-dimethylaminopyridine N-oxide (DMAPO). rsc.org In this proposed mechanism, the nucleophilic co-catalyst attacks the acyloxyboron intermediate, forming a more reactive species that accelerates the amidation reaction. rsc.org The choice of the additive is critical, as some Lewis basic additives can coordinate to the boron atom, forming an inactive intermediate and inhibiting catalysis. rsc.org

Another cooperative approach pairs a boronic acid with a Brønsted acid. A system using pentafluorophenylboronic acid and diphenylphosphinic acid was shown to be effective for the synthesis of 2H-chromenes. rsc.org Similarly, a combination of a boronic acid and oxalic acid as a co-catalyst can generate a strong Brønsted acid in situ, which then catalyzes reactions such as the etherification of alcohols. nih.gov These dual-catalyst systems expand the scope and applicability of transformations catalyzed by electron-deficient boronic acids.

Catalytic Arylation of Fluorinated Ketones

The addition of aryl groups to fluorinated ketones is a valuable method for synthesizing fluorinated tertiary alcohols, which are important motifs in medicinal and materials chemistry. Rhodium-catalyzed arylation of fluorinated ketones using arylboronic acids has been reported as an efficient method to access these structures under mild conditions. rsc.orgnih.gov

In this transformation, a rhodium catalyst facilitates the addition of the aryl group from the boronic acid to the electrophilic carbonyl carbon of the fluorinated ketone. While specific examples using this compound are not detailed, the reaction is general for a range of arylboronic acids. rsc.org Competition experiments have shown that difluoromethyl ketones can be more reactive than their trifluoromethyl counterparts, a phenomenon attributed to steric rather than electronic effects. rsc.org The use of an electron-deficient arylboronic acid like this compound in this process would be expected to proceed efficiently, providing access to highly fluorinated tertiary alcohol products.

While this compound is a recognized reagent in organic synthesis, particularly for cross-coupling reactions, detailed research findings on its specific application as a Lewis acid catalyst in other transformations are not extensively documented in readily available literature. The enhanced Lewis acidity of this compound, a consequence of the electron-withdrawing nature of its three fluorine atoms, suggests its potential to catalyze a variety of organic transformations. However, specific examples and dedicated studies focusing solely on this compound in roles such as catalyzing dehydrative condensations, Friedel-Crafts reactions, or cycloadditions are not prominently reported.

The scientific community has more broadly investigated the Lewis acid catalytic capabilities of other highly fluorinated arylboronic acids, such as (3,4,5-trifluorophenyl)boronic acid and pentafluorophenylboronic acid. orgsyn.orgbath.ac.uknih.gov These related compounds have proven effective in mediating reactions like direct amidation and dehydrative C-C and C-O bond-forming reactions. orgsyn.orgbath.ac.uknih.gov This body of research establishes a strong precedent for the catalytic potential of fluorinated phenylboronic acids in general. For instance, studies on 2,4-bis(trifluoromethyl)phenylboronic acid have detailed its role in catalyzing dehydrative condensation reactions. rsc.orgtcichemicals.comtcichemicals.com

Although these examples involving similar structures are illustrative of the type of reactivity expected, direct and detailed research findings specifically for this compound in these "other Lewis acid mediated transformations" are required for a comprehensive discussion. Without such specific data, a detailed analysis and data table for this compound in this particular context cannot be accurately compiled.

Mechanistic Investigations and Computational Insights

Elucidation of Reaction Pathways and Intermediates

While specific mechanistic studies exclusively focused on 2,3,5-trifluorophenylboronic acid are not extensively documented in publicly available literature, its reactivity can be largely understood through the well-established mechanisms of related fluorinated phenylboronic acids in common reactions such as the Suzuki-Miyaura cross-coupling.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X) to form a Pd(II) complex, [Ar-Pd-X].

Transmetalation: The organoboronic acid, in this case, this compound, reacts with a base to form a more nucleophilic boronate species, [F₃C₆H₂B(OH)₃]⁻. This boronate then transfers its trifluorophenyl group to the Pd(II) complex, displacing the halide and forming a new complex, [Ar-Pd-C₆H₂F₃]. The pre-transmetalation intermediates in such reactions are thought to involve the formation of a Pd-O-B linkage. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex (Ar and C₆H₂F₃) are eliminated to form the new C-C bond of the biaryl product (Ar-C₆H₂F₃), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The stability of the boronic acid is a critical factor. Polyfluorinated phenylboronic acids can be prone to deboronation under the basic conditions required for the Suzuki-Miyaura reaction. acs.org The rate of deboronation versus the rate of transmetalation can significantly impact the efficiency of the coupling reaction. For some challenging substrates, the development of precatalysts that allow for the slow release of the boronic acid has been a successful strategy to overcome issues of instability. acs.orggoogle.com

Quantum Mechanical Analyses of Reactivity and Selectivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the reactivity and selectivity of organoboronic acids. While specific DFT studies on this compound are limited, extensive research on related fluorinated phenylboronic acids provides valuable insights.

Systematic NMR studies combined with theoretical calculations have been conducted on all possible fluorinated phenylboronic acid derivatives. nih.gov These studies reveal a correlation between calculated Natural Bond Orbital (NBO) parameters and experimental spectral data, such as chemical shifts and coupling constants. Such analyses provide a detailed picture of the electron distribution within the molecule.

DFT calculations can be employed to:

Determine Molecular Geometries: Optimized molecular structures provide information on bond lengths and angles, which are influenced by the substitution pattern.

Analyze Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's reactivity. A lower LUMO energy, for instance, indicates a greater susceptibility to nucleophilic attack.

Model Reaction Pathways: The transition states and intermediates of reactions can be calculated, providing insights into the activation energies and the feasibility of different mechanistic pathways. For example, DFT studies on other systems have been used to compare different proposed mechanisms, such as a nucleophilic attack versus a 1,3-dipolar cycloaddition. epstem.net

The following table presents predicted collision cross-section (CCS) values for the protonated adduct of this compound, which can be derived from computational models.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.03293 | 126.8 |

This data is computationally predicted and provides an estimate of the ion's size and shape in the gas phase.

Role of Electronic and Steric Effects on Reaction Outcomes

The three fluorine atoms on the phenyl ring of this compound exert significant electronic and steric effects that dictate its reactivity.

Electronic Effects:

Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the positions ortho and meta to the fluorine substituents. In this compound, the boronic acid group is subjected to the inductive pull of three fluorine atoms, which increases its Lewis acidity compared to unsubstituted phenylboronic acid. nih.gov An increase in Lewis acidity can enhance the rate of formation of the boronate species, which is crucial for the transmetalation step in cross-coupling reactions.

The position of the fluorine substituent is critical. For a single fluorine substituent, the inductive effect is partially offset by the electron-donating mesomeric effect (+M) when it is in the para position. However, in the meta position, the inductive effect dominates, leading to a more pronounced increase in acidity. nih.gov For polysubstituted compounds like this compound, the cumulative inductive effect of the multiple fluorine atoms significantly enhances the acidity. The pKa values of fluorinated phenylboronic acids can vary over a wide range, with increased fluorination generally leading to lower pKa values (higher acidity). nih.gov

Steric Effects:

While the atomic radius of fluorine is not significantly larger than that of hydrogen, the presence of multiple fluorine atoms, particularly in the ortho position relative to the boronic acid group, can introduce steric hindrance. In the case of this compound, the fluorine at the 2-position is ortho to the boronic acid group. This can influence the orientation of the boronic acid group with respect to the phenyl ring and affect its interaction with the palladium catalyst during the transmetalation step.

In some instances, steric hindrance can be beneficial. For example, in atroposelective synthesis, the steric bulk of ortho substituents on the phenylboronic acid can control the stereochemical outcome of the reaction, leading to the preferential formation of one atropisomer. beilstein-journals.org The interplay between electronic and steric effects is therefore a key determinant of both the rate and selectivity of reactions involving this compound.

The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₄BF₃O₂ |

| Molecular Weight | 175.90 g/mol |

| Melting Point | 221 °C (decomposes) |

| pKa (Predicted) | ~6.26 ± 0.58 |

Analytical Techniques for Reaction Monitoring and Product Characterization

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for confirming the molecular structure of 2,3,5-Trifluorophenylboronic acid and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For instance, in the ¹H NMR spectrum, the protons on the aromatic ring would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms. The B(OH)₂ protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR provides information on the carbon framework. The carbon atom attached to the boron atom is often difficult to detect due to quadrupolar relaxation of the boron nucleus. The other aromatic carbons will show distinct resonances, with their chemical shifts and coupling constants (¹JC-F, ²JC-F, etc.) being indicative of the fluorine substitution pattern.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, three distinct signals would be expected, with their chemical shifts and coupling constants providing unambiguous evidence for the substitution pattern.

¹¹B NMR is used to probe the environment of the boron atom. The chemical shift for a tricoordinate boronic acid typically appears in the range of 27-33 ppm. greyhoundchrom.com The formation of a tetracoordinate boronate ester, for example, during a reaction, would result in a significant upfield shift. ambeed.com

Table 1: Predicted and Comparative NMR Data for Fluorinated Phenylboronic Acids

| Nucleus | This compound (Predicted) | 3,4,5-Trifluorophenylboronic Acid (Experimental) greyhoundchrom.com | 2,3,4-Trifluorophenylboronic acid (Experimental) rssing.com |

|---|---|---|---|

| ¹H NMR | Aromatic protons with complex splitting patterns. B(OH)₂ as a broad singlet. | 7.65 (d, 3JH-H = 8 Hz, CH-phenyl, 2 H) | - |

| ¹³C NMR | Complex multiplets for fluorinated carbons. Ipso-carbon may be unobserved. | 118.3 (dd, 2JC-F = 14 Hz, 3JC-F = 5 Hz, (CH-phenyl)), 151.1 (dd, 1JC-F = 251 Hz, 2JC-F = 12 Hz, m-CF) | - |

| ¹⁹F NMR | Three distinct signals with characteristic splitting. | -134.3, -154.2 | - |

| ¹¹B NMR | ~27-33 ppm | 27.0 | - |

Note: Experimental data for isomers are provided for comparative purposes. The exact chemical shifts and coupling constants for this compound will vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key vibrational modes. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group, often showing evidence of hydrogen bonding. whiterose.ac.uk The B-O stretching vibrations typically appear around 1350-1410 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, generally between 1100 and 1300 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations are also expected.

Table 2: Characteristic IR Absorption Bands for Phenylboronic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | whiterose.ac.uk |

| B-O | Stretching | 1350-1410 | whiterose.ac.uk |

| C-F | Stretching | 1100-1300 (strong) | - |

| Aromatic C=C | Ring Stretching | 1450-1600 | - |

| B-C | Stretching | 1027 and 944 | whiterose.ac.uk |

Note: The exact positions of the absorption bands can be influenced by the substitution pattern and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying its reaction products. While electron ionization (EI) can lead to extensive fragmentation, softer ionization techniques like electrospray ionization (ESI) are often preferred for observing the molecular ion. Predicted mass spectrometry data for this compound suggests several possible adducts that can be observed. rssing.com In the context of reaction monitoring, the appearance of the mass corresponding to the desired product and the disappearance of the starting material's mass provide clear evidence of reaction progress. In some cases, derivatization, for instance with trifluoroacetic acid, may be employed in GC-MS analysis to improve volatility and chromatographic behavior. newdrugapprovals.org

Table 3: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 177.03293 | rssing.com |

| [M+Na]⁺ | 199.01487 | rssing.com |

| [M-H]⁻ | 175.01837 | rssing.com |

| [M+NH₄]⁺ | 194.05947 | rssing.com |

| [M+K]⁺ | 214.98881 | rssing.com |

| [M+H-H₂O]⁺ | 159.02291 | rssing.com |

Data obtained from predicted mass spectra.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are essential for separating this compound from impurities and for tracking the course of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of boronic acids. Reversed-phase HPLC, often with a C18 column, is a common approach. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid to improve peak shape and resolution. nih.govgoogle.com For instance, a method for a related trifluorophenylboronic acid isomer utilized a mobile phase of distilled water and acetonitrile with the addition of phosphoric acid. nih.gov Detection is commonly performed using a UV detector. HPLC is particularly valuable for monitoring the progress of reactions, such as Suzuki-Miyaura couplings, where this compound is a reactant. whiterose.ac.uk A rapid and sensitive on-line HPLC method using post-column derivatization with alizarin (B75676) for the fluorescent detection of boronic acids has also been developed. bldpharm.com

Table 4: General HPLC Parameters for Phenylboronic Acid Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid) | nih.govgoogle.com |

| Detector | UV | google.com |

| Application | Purity assessment, reaction monitoring | whiterose.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of boronic acids, although their low volatility often necessitates derivatization to more volatile esters, for example, by reaction with pinacol. The resulting boronate esters are more amenable to GC analysis. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring the progress of reactions involving this compound. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction. While visualization under UV light is common for many organic compounds, boronic acids may not always be strongly UV-active. Specific staining agents can be used for their detection. For example, a solution of alizarin can be used to visualize boronic acids on a TLC plate, where they appear as fluorescent spots under UV light.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2,3,5-Trifluorophenylboronic Acid Transformations

The development of efficient catalytic systems is paramount to unlocking the synthetic utility of this compound. Research is moving beyond standard cross-coupling reactions to explore more sophisticated transformations.

Advanced Palladium Catalysis: While Suzuki-Miyaura coupling is a cornerstone reaction, research is focusing on developing palladium catalysts that can overcome the challenges associated with electron-poor boronic acids. Polyfluorinated arylboronic acids can exhibit reduced nucleophilicity, which may slow the critical transmetalation step in the catalytic cycle. researchgate.net Future catalyst systems may involve highly electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the coupling of this compound with challenging substrates like aryl chlorides. Furthermore, novel palladium(III) catalyzed pathways are being investigated for the direct fluorination of arylboronic acid derivatives, a transformation that could offer new routes to complex fluorinated molecules. harvard.edunih.gov

Copper-Mediated Reactions: Copper catalysis offers a complementary approach to palladium. Copper-mediated radiofluorination of arylboronic acids with K¹⁸F has emerged as a valuable method for synthesizing PET radiotracers. acs.org Applying and optimizing this methodology for the 2,3,5-trifluoro-substituted isomer could provide access to novel imaging agents for biomedical research.

Organocatalysis: The use of metal-free catalytic systems is a growing area of interest. Organocatalysts, such as chiral BINOL derivatives, have been used to synthesize chiral α-substituted allylboronic acids. researchgate.net Exploring the potential of this compound itself as a catalyst is another promising direction. Arylboronic acids with strong electron-withdrawing groups, such as the related 3,4,5-trifluorophenylboronic acid, have proven to be highly efficient Lewis acid catalysts for reactions like amidation and esterification, which proceed via dehydration. orgsyn.orgnih.gov This catalytic activity stems from the enhanced Lewis acidity of the boron center, a feature certainly present in the 2,3,5-isomer.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System | Potential Application | Research Focus |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium with advanced ligands (e.g., Buchwald ligands) | Synthesis of polyfluorinated biaryls | Overcoming reduced nucleophilicity; coupling with aryl chlorides |

| C-N/C-O Coupling | Copper or Palladium catalysts | Synthesis of fluorinated ethers and amines | Expanding Chan-Lam and Buchwald-Hartwig amination scope |

| Direct Fluorination | Palladium(III) catalysis | Synthesis of tetrafluorinated aromatics | Developing selective C-F bond formation |

Integration into Green Chemistry Methodologies

The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are increasingly guiding synthetic strategies. This compound is well-suited for integration into these methodologies.

The use of arylboronic acids as catalysts for dehydrative reactions, such as the formation of amides from carboxylic acids and amines, is inherently green as the only byproduct is water. nih.govacs.org This avoids the use of stoichiometric activating agents and the production of unwanted salt waste. Future research will likely focus on optimizing these reactions using this compound under solvent-free conditions or in green solvents like water or biorenewable solvents.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are another key aspect of green chemistry due to their high atom economy and operational simplicity. nih.gov Designing MCRs that incorporate the 2,3,5-trifluorophenyl moiety could provide rapid access to complex molecular architectures, minimizing purification steps and solvent usage. nih.gov

Expansion of Substrate Scope and Reaction Types

Expanding the range of molecules that can be synthesized from this compound is a key research objective. While Suzuki-Miyaura coupling is well-established for many boronic acids, the reactivity of polyfluorinated isomers with a broad range of coupling partners is an area for development. acs.org

Research on the related 3,4,5-trifluorophenylboronic acid has demonstrated its utility as a catalyst in amidation reactions involving structurally diverse carboxylic acids and amines, including sterically hindered substrates and amino acids. orgsyn.org Similar versatility can be anticipated for the 2,3,5-isomer.

Furthermore, new reaction types are being explored. For example, palladium-catalyzed difluoromethylation of arylboronic acids with ex-situ generated difluoroiodomethane (DFIM) presents a novel method for installing the important CHF₂ group. au.dk Adapting such methods to this compound would create pathways to compounds with unique electronic and lipophilic properties relevant to pharmaceuticals and agrochemicals. Another area of exploration is the direct electrophilic fluorination of the C-B bond using reagents like acetyl hypofluorite, which can provide a direct route to fluorinated aromatics. organic-chemistry.orgnih.gov

Innovations in Advanced Material Applications

The introduction of fluorine atoms into organic materials can profoundly influence their electronic, physical, and chemical properties. Fluorinated phenylboronic acids are therefore valuable precursors for a new generation of advanced materials.

Organic Electronics: Compounds like 3,5-bis(trifluoromethyl)phenylboronic acid are used to produce organic semiconductors for devices such as Organic Light Emitting Diodes (OLEDs). chemimpex.com The trifluorophenyl moiety can enhance performance and stability. By extension, this compound is a prime candidate for constructing novel organic electronic materials, where its specific substitution pattern could be used to fine-tune frontier molecular orbital levels and intermolecular interactions.

Fluorinated Polymers: The synthesis of fluorinated aromatic poly(ether-amide)s has been accomplished using 3,4,5-trifluorophenylboronic acid. sigmaaldrich.comsigmaaldrich.com These materials often exhibit enhanced thermal stability, chemical resistance, and specific optical properties. The 2,3,5-isomer could be incorporated into polymer backbones via cross-coupling reactions to create new high-performance materials with tailored properties for specialized applications.

Sensors: The ability of boronic acids to bind reversibly with diols makes them ideal for constructing chemosensors for carbohydrates. researchgate.net Research into fluorinated arylboronic acids with fluorescent properties shows that sugar binding can induce significant changes in fluorescence intensity, forming the basis for detection. researchgate.net Developing derivatives of this compound that incorporate a fluorophore could lead to highly sensitive and selective sensors for biologically important sugars.

Synergistic Approaches in Biological and Pharmaceutical Research

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com Boronic acids themselves are a recognized class of pharmacophores, with several FDA-approved drugs featuring this functional group. mdpi.comnih.gov

The 2,3,5-trifluorophenyl moiety represents a valuable building block in drug discovery. Its isomers and related fluorinated analogs are used in the synthesis of compounds with a wide range of biological activities, including GABAA receptor modulators and potential anticancer agents. sigmaaldrich.com The unique electronic and steric profile of the 2,3,5-trifluorophenyl group can be exploited to explore structure-activity relationships and optimize ligand-protein interactions.

Future research will likely involve the use of this compound in the synthesis of compound libraries for screening against various biological targets. Its role as a precursor to PET imaging agents, leveraging established copper-mediated ¹⁸F-fluorination techniques, is also a significant area for future development, potentially leading to new diagnostic tools for a range of diseases. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。